IDX-989

Übersicht

Beschreibung

Fosdevirine is an experimental antiviral agent belonging to the class of non-nucleoside reverse transcriptase inhibitors. It was primarily studied for its potential use in the treatment of human immunodeficiency virus (HIV) and acquired immune deficiency syndrome (AIDS). Fosdevirine was discovered by Idenix Pharmaceuticals and further developed by GlaxoSmithKline and ViiV Healthcare. its development was discontinued due to unexpected side effects .

Vorbereitungsmethoden

The synthesis of Fosdevirine involves several key steps, including the formation of a chiral intermediate and a palladium-catalyzed H-phosphinate coupling reaction. The synthetic route can be summarized as follows :

Formation of Chiral Intermediate: The process begins with the preparation of a chiral intermediate using cinchonidine as a resolving agent.

Palladium-Catalyzed H-Phosphinate Coupling: This step involves the coupling of the chiral intermediate with a phosphinate group using palladium catalysis. This reaction is performed in the presence of palladium(II) chloride and a phosphine ligand.

Amidation: The final step involves the amidation of the carboxylic acid intermediate to form Fosdevirine. This step uses gaseous ammonia or aqueous ammonium hydroxide as the amine source.

Industrial production methods for Fosdevirine would likely involve scaling up these reactions to produce the compound in larger quantities, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Fosdevirin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Fosdevirin kann Oxidationsreaktionen, insbesondere am Indolring, eingehen, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können an der Nitrilgruppe auftreten, wodurch sie in ein Amin umgewandelt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Fosdevirin wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:

Chemie: Fosdevirin dient als Modellverbindung für die Untersuchung nicht-nukleosidischer Reverse-Transkriptase-Inhibitoren und deren Interaktionen mit HIV-Reverse-Transkriptase.

Biologie: Es wurde in biologischen Studien verwendet, um die Mechanismen der HIV-Replikation und die Entwicklung von Medikamentenresistenz zu verstehen.

Medizin: Fosdevirin wurde als potenzielle Behandlung für HIV und AIDS untersucht, insbesondere für Patienten mit Resistenz gegen andere nicht-nukleosidische Reverse-Transkriptase-Inhibitoren.

5. Wirkmechanismus

Fosdevirin übt seine Wirkungen aus, indem es das Reverse-Transkriptase-Enzym von HIV hemmt. Dieses Enzym ist für die Replikation des viralen genetischen Materials von entscheidender Bedeutung. Durch die Bindung an eine bestimmte Stelle am Reverse-Transkriptase-Enzym verhindert Fosdevirin, dass das Enzym virale RNA in DNA umwandelt, wodurch die Virusreplikation gehemmt wird. Die beteiligten molekularen Zielstrukturen umfassen das Reverse-Transkriptase-Enzym und seine aktive Stelle .

Wirkmechanismus

Fosdevirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the viral genetic material. By binding to a specific site on the reverse transcriptase enzyme, Fosdevirine prevents the enzyme from converting viral RNA into DNA, thereby inhibiting viral replication. The molecular targets involved include the reverse transcriptase enzyme and its active site .

Vergleich Mit ähnlichen Verbindungen

Fosdevirin wird mit anderen nicht-nukleosidischen Reverse-Transkriptase-Inhibitoren verglichen, wie z. B.:

Nevirapin: Nevirapin wurde 1996 zugelassen und ist einer der nicht-nukleosidischen Reverse-Transkriptase-Inhibitoren der ersten Generation.

Delavirdin: Delavirdin wurde 1997 zugelassen und ist ein weiterer nicht-nukleosidischer Reverse-Transkriptase-Inhibitor der ersten Generation.

Efavirenz: Efavirenz wurde 1998 zugelassen und wird häufig in der Kombinationstherapie zur Behandlung von HIV eingesetzt.

Fosdevirin ist aufgrund seiner spezifischen chemischen Struktur und des Vorhandenseins einer Phosphinatgruppe einzigartig, die es von anderen nicht-nukleosidischen Reverse-Transkriptase-Inhibitoren unterscheidet .

Biologische Aktivität

IDX-989 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its potential in treating HIV-1 infections. This compound is a derivative of IDX-899 and exhibits potent antiviral activity against both wild-type and drug-resistant strains of HIV-1. The following sections delve into the biological activity of this compound, including pharmacokinetics, efficacy in clinical studies, and safety profiles.

This compound functions by binding to the reverse transcriptase enzyme, which is crucial for the replication of HIV. By inhibiting this enzyme, this compound effectively prevents the virus from replicating within host cells. This mechanism is particularly significant as it retains efficacy against various NNRTI-resistant mutants, making it a valuable option in the treatment landscape for HIV.

In Vitro Activity

Research indicates that this compound demonstrates a high potency against HIV-1 with an IC50 (half-maximal inhibitory concentration) value in the low nanomolar range. Specifically, it has shown activity against strains with single mutations such as K103N and Y181C, as well as more complex resistant strains. The compound's ability to inhibit these resistant variants underscores its potential utility in clinical settings where standard therapies may fail.

Pharmacokinetics

Pharmacokinetic studies have revealed that this compound is well absorbed when administered orally, with a bioavailability exceeding 60%. The compound exhibits a favorable absorption profile, with peak plasma concentrations occurring within 1 to 4 hours post-administration. Notably, food intake significantly enhances the absorption of this compound, doubling its bioavailability compared to fasting conditions.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | > 60% |

| Peak Plasma Concentration | 1 - 4 hours |

| Half-Life | 7.9 - 14.6 hours |

| Protein Binding | > 99.8% |

Safety and Tolerability

Clinical trials assessing the safety and tolerability of this compound have reported minimal adverse effects. In studies involving healthy volunteers, no serious adverse events were noted, and the compound was well tolerated across various dosing regimens. The absence of significant dose-dependent adverse events further supports its safety profile.

Phase I Trials

A Phase I clinical trial evaluated the safety and pharmacokinetics of this compound in healthy subjects. Participants received single doses ranging from 50 mg to 1200 mg, followed by multiple doses of 800 mg once daily or 400 mg twice daily over seven days. Results confirmed that this compound maintained a favorable pharmacokinetic profile with consistent plasma levels across dosing schedules.

Efficacy in HIV Treatment

A pivotal study focused on patients with HIV-1 infection demonstrated that this compound effectively reduced viral load in participants who had previously failed NNRTI therapies. The study reported significant declines in plasma viral loads after just four weeks of treatment, indicating robust antiviral activity.

Table 2: Clinical Efficacy Data for this compound

| Study Phase | Patient Population | Viral Load Reduction (%) | Duration |

|---|---|---|---|

| Phase I | Healthy Volunteers | N/A | Single Doses |

| Phase II | NNRTI-Failed Patients | > 90% | 4 Weeks |

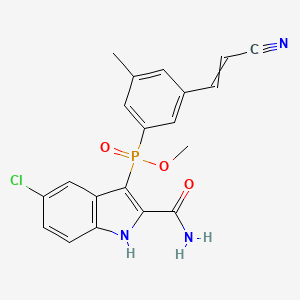

Eigenschaften

CAS-Nummer |

1097733-15-7 |

|---|---|

Molekularformel |

C20H17ClN3O3P |

Molekulargewicht |

413.8 g/mol |

IUPAC-Name |

5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m1/s1 |

InChI-Schlüssel |

CGBYTKOSZYQOPV-ASSBYYIWSA-N |

SMILES |

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |

Isomerische SMILES |

CC1=CC(=CC(=C1)[P@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N |

Kanonische SMILES |

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK 224876 ; GSK-224876 ; GSK224876. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.